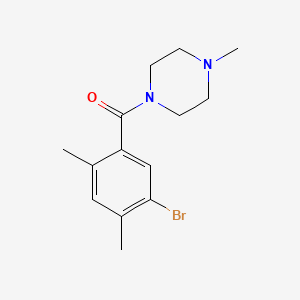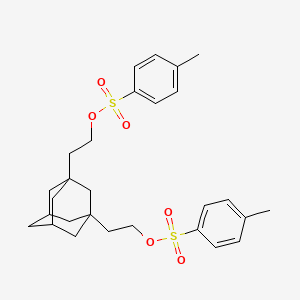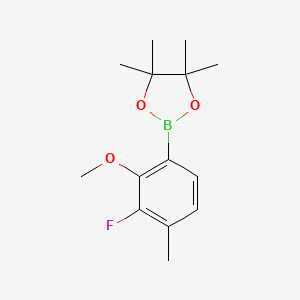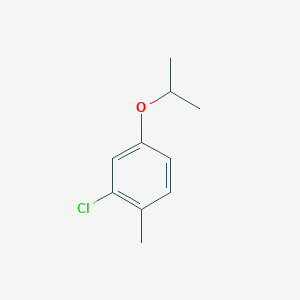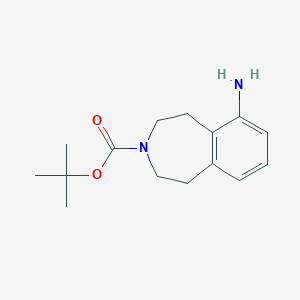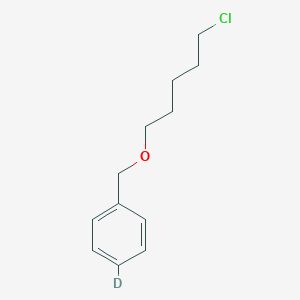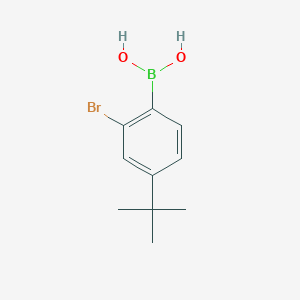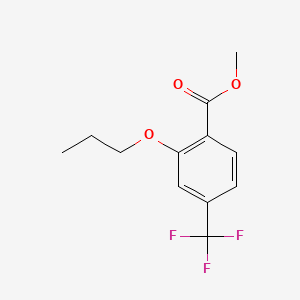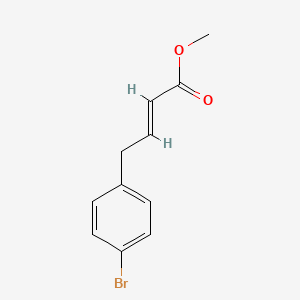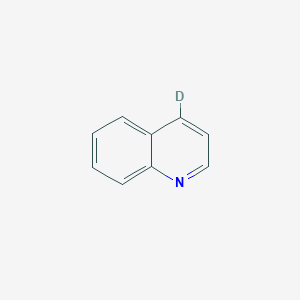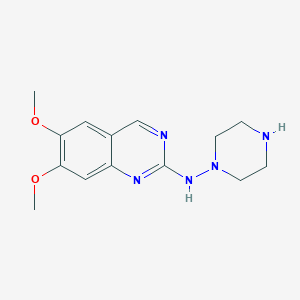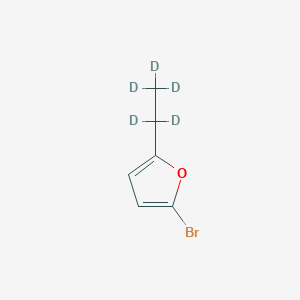
2-Bromo-5-(ethyl-d5)-furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(ethyl-d5)-furan is a chemical compound characterized by the presence of a bromine atom and a deuterated ethyl group attached to a furan ring. The molecular formula of this compound is C6H5BrD5O. It is used in various scientific research applications due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(ethyl-d5)-furan typically involves the bromination of 5-(ethyl-d5)-furan. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the furan ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is typically purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(ethyl-d5)-furan undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The bromine atom can be reduced to form 5-(ethyl-d5)-furan.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-5-(ethyl-d5)-furan, 2-thio-5-(ethyl-d5)-furan, and 2-alkoxy-5-(ethyl-d5)-furan.
Oxidation Reactions: Products include 5-(ethyl-d5)-furan-2(5H)-one and other oxygenated derivatives.
Reduction Reactions: The major product is 5-(ethyl-d5)-furan.
Aplicaciones Científicas De Investigación
2-Bromo-5-(ethyl-d5)-furan is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological pathways and as a probe for investigating enzyme mechanisms.
Medicine: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(ethyl-d5)-furan involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the furan ring can undergo oxidation or reduction. These reactions enable the compound to modify biological molecules and pathways, making it useful in biochemical studies and drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-(ethyl-d5)-thiophene
- 2-Bromo-5-(ethyl-d5)-pyrazine
- 2-Bromo-5-(ethyl-d5)-pyrimidine
Comparison
Compared to similar compounds, 2-Bromo-5-(ethyl-d5)-furan is unique due to the presence of the furan ring, which imparts different reactivity and properties. For example, the oxygen atom in the furan ring makes it more susceptible to oxidation compared to thiophene, which contains a sulfur atom. Additionally, the deuterated ethyl group provides isotopic labeling, making it useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
Número CAS |
1185320-12-0 |
|---|---|
Fórmula molecular |
C6H7BrO |
Peso molecular |
180.05 g/mol |
Nombre IUPAC |
2-bromo-5-(1,1,2,2,2-pentadeuterioethyl)furan |
InChI |
InChI=1S/C6H7BrO/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3/i1D3,2D2 |
Clave InChI |
GSLWQVPDVOQCSC-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C1=CC=C(O1)Br |
SMILES canónico |
CCC1=CC=C(O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


